2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid involves nucleophilic aromatic substitution reactions, followed by hydrogenation and subsequent oxidation steps. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines, which share structural features with the target compound, are synthesized through these methods. The synthesis can also include electrochemical oxidation processes in the presence of arylsulfinic acids, leading to diaryl sulfone and N-phenylbenzenesulfonamide derivatives under specific conditions (Mohamadighader et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates well-defined intramolecular hydrogen bonds. These bonds serve to immobilize rotatable groups, leading to fluorescence enhancement and improved photostability. Absorption and fluorescence spectra of these molecules can show redshifts, indicating a push-pull effect with an extended π-conjugated system. This structural arrangement facilitates charge transfer from the central unit to the side groups through sulfonyl bridges (Beppu et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid derivatives can include interactions with nucleophiles, leading to various sulfone and sulfonamide derivatives. For instance, electrochemical studies have demonstrated that chloronium intermediates react with benzenesulfinic acid to produce these derivatives. Computational studies support these findings, showing the possible products through calculations of natural charge and thermodynamic stability (Mohamadighader et al., 2020).
Physical Properties Analysis
The physical properties, such as fluorescence emissions and photostability, of compounds structurally related to 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, are significantly influenced by their molecular structure. The intramolecular hydrogen bonds and the extended π-conjugated system contribute to these properties. The presence of sulfonyl groups also affects the compound's solubility and environmental sensitivity, leading to potential applications as fluorescence probes (Beppu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are dictated by the sulfonyl and anilino groups. These groups facilitate various reactions, including sulfonation and the formation of sulfonamide derivatives. The reactivity towards different nucleophiles and the potential for further functionalization make these compounds versatile intermediates in organic synthesis. The electrochemical properties, such as oxidation potentials, are also crucial for understanding the compound's behavior in different chemical environments (Mohamadighader et al., 2020).
Scientific Research Applications
Use in the Design of COX-2 Inhibitors
A related compound, “2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine”, was designed, synthesized, and evaluated as a selective COX-2 inhibitor . The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site . The designed compounds were synthesized through two-step reactions . Among these compounds, “8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine” exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Use in Proteomics Research
“2-[4-Chloro(phenylsulfonyl)anilino]acetic acid” is available from Santa Cruz Biotechnology for proteomics research . The product has a molecular weight of 325.77 and a molecular formula of C14H12ClNO4S .
Potential Use in Electrophilic Aromatic Substitution
While not specifically about “2-[4-Chloro(phenylsulfonyl)anilino]acetic acid”, electrophilic aromatic substitution is a common reaction in organic chemistry . In this type of reaction, an electrophile substitutes a hydrogen atom on an aromatic ring . Given the presence of an aromatic ring in “2-[4-Chloro(phenylsulfonyl)anilino]acetic acid”, it’s possible that this compound could participate in such reactions, although specific applications would depend on the experimental conditions and the other reactants present .
Use in Proteomics Research
“2-[4-Chloro(phenylsulfonyl)anilino]acetic acid” is available from Santa Cruz Biotechnology for proteomics research . The product has a molecular weight of 325.77 and a molecular formula of C14H12ClNO4S .
Potential Use in Electrophilic Aromatic Substitution
While not specifically about “2-[4-Chloro(phenylsulfonyl)anilino]acetic acid”, electrophilic aromatic substitution is a common reaction in organic chemistry . In this type of reaction, an electrophile substitutes a hydrogen atom on an aromatic ring . Given the presence of an aromatic ring in “2-[4-Chloro(phenylsulfonyl)anilino]acetic acid”, it’s possible that this compound could participate in such reactions, although specific applications would depend on the experimental conditions and the other reactants present .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINSNNGAGBNQJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327022 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid | |
CAS RN |
117309-41-8 |
Source
|
Record name | N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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